molecular formula C13H12ClNOS B2978072 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine CAS No. 289494-19-5

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine

Cat. No.: B2978072
CAS No.: 289494-19-5
M. Wt: 265.76
InChI Key: RJDSNCQMQAZJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine is a versatile chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is used in various fields, including drug discovery, material synthesis, and catalysis.

Preparation Methods

The synthesis of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-1-benzothiophene and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or toluene.

    Catalysts: Catalysts like palladium or copper may be used to facilitate the reaction.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield

Chemical Reactions Analysis

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols

Scientific Research Applications

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects

Comparison with Similar Compounds

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine can be compared with similar compounds such as:

  • 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]indoline
  • 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine
  • 4-[(3-Chloro-1-benzothien-2-yl)carbonyl]morpholine

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-11-9-5-1-2-6-10(9)17-12(11)13(16)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDSNCQMQAZJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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